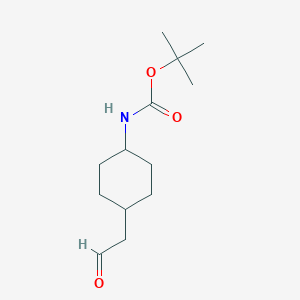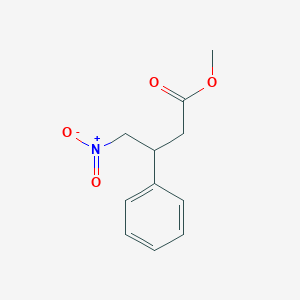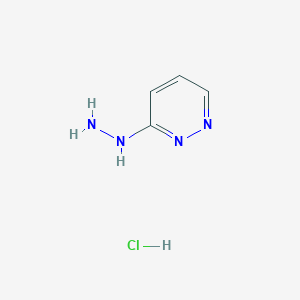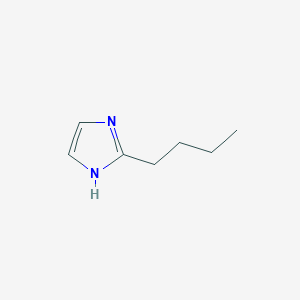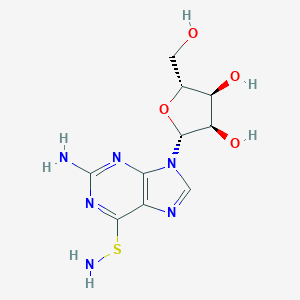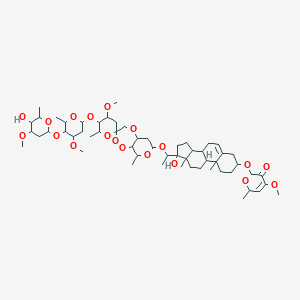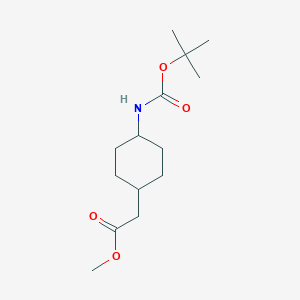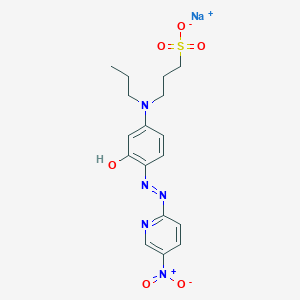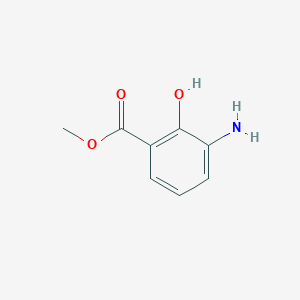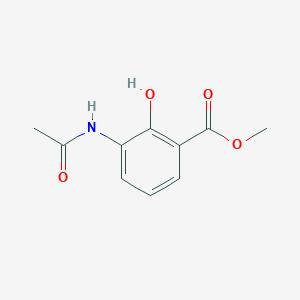![molecular formula C18H23N3O4 B046001 Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate CAS No. 111478-85-4](/img/structure/B46001.png)
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Related Compounds : Compounds structurally related to Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate have been synthesized and studied for their chemical properties. For instance, the synthesis of a series of 1-ethyl- and 1-n-propyl-1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids was accomplished through the acid-catalyzed condensation of substituted tryptophols, highlighting the methodological advancements in creating similar compounds (Martel, Demerson, Humber, & Philipp, 1976).
Mechanistic Insights into Degradation : Research has focused on understanding the degradation mechanisms of compounds like Etodolac, which shares a similar structure. Studies have identified main degradation products and elucidated the kinetics of these processes, contributing to a deeper understanding of the stability and degradation pathways of these types of compounds (Lee, Padula, & Lee, 1988).
Chemoselective Synthesis : The compound has also been a focus in the context of chemoselective synthesis, where it has been used as a starting point or intermediary in the creation of various chemically significant molecules. This includes the development of new synthetic methodologies for creating complex structures (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).
Biological Activities
Analgesic and Anti-inflammatory Properties : Certain analogs of this compound, such as etodolac, have been extensively studied for their potent analgesic and anti-inflammatory effects. This research has been pivotal in understanding the therapeutic potential of these compounds in treating inflammatory conditions (Katz, Demerson, Shaw, Asselin, Humber, Conway, Gavin, Guinosso, Jensen, & Mobilio, 1988).
Evaluation in Anticancer Research : Modifications and evaluations of ethyl carbamate derivatives, similar in structure to the target compound, have been conducted to understand their potential in anticancer applications. This highlights the diverse therapeutic avenues explored with these compounds (Temple, Rener, & Comber, 1989).
Antimicrobial Activity : Some derivatives have been synthesized and evaluated for their antimicrobial activity, contributing to the exploration of new therapeutic agents in the field of infectious diseases (Prasad, 2017).
Propiedades
Número CAS |
111478-85-4 |
|---|---|
Nombre del producto |
Ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate |
Fórmula molecular |
C18H23N3O4 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-(carbamoylamino)-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetate |
InChI |
InChI=1S/C18H23N3O4/c1-3-10-6-5-7-11-15-12(20-18(19)23)9-25-13(8-14(22)24-4-2)17(15)21-16(10)11/h5-7,12-13,21H,3-4,8-9H2,1-2H3,(H3,19,20,23) |
Clave InChI |
FOYLTCVVCSZQDD-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC |
SMILES canónico |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3NC(=O)N)CC(=O)OCC |
Sinónimos |
4-ureidoetodolac |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



